molecular formula C8H7BrFNO3 B1375228 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene CAS No. 1342850-43-4

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene

Cat. No.: B1375228
CAS No.: 1342850-43-4
M. Wt: 264.05 g/mol
InChI Key: RAIJKLKGBPHDIV-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene (CAS 1342850-43-4) is a high-purity, solid aromatic compound with a molecular weight of 264.05 g/mol and the molecular formula C 8 H 7 BrFNO 3 . This compound serves as a versatile and valuable synthetic intermediate in advanced organic chemistry and medicinal chemistry research. Its molecular structure incorporates multiple reactive sites: the benzyl bromine group is a potent electrophile for nucleophilic substitution reactions, commonly used for alkylation or to introduce this aromatic scaffold into larger molecular structures. The electron-deficient aromatic ring, activated by the nitro group, is primed for nucleophilic aromatic substitution reactions . The presence of a fluorine atom offers an additional handle for further functionalization via selective substitution. Researchers can leverage this compound in cross-coupling reactions (e.g., Suzuki or Stille reactions) to create biaryl systems, or reduce the nitro group to an aniline, a key precursor for pharmaceutical and agrochemical agents. The unique combination of substituents makes it a critical building block for constructing complex molecules for developing novel active ingredients, functional materials, and chemical probes. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

1-(bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-14-8-2-5(4-9)7(11(12)13)3-6(8)10/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIJKLKGBPHDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • 1-bromo-4-fluoro-2-methoxybenzene or related substituted fluoro-methoxybenzenes are used as starting points.
  • The nitro group is introduced via electrophilic aromatic substitution (nitration).
  • Bromomethylation is performed on the nitro-substituted intermediate.

Nitration Step

Nitration is performed under controlled acidic conditions to introduce the nitro group ortho or para to existing substituents.

Typical conditions:

Parameter Details
Reagents Concentrated sulfuric acid and fuming nitric acid
Temperature 0 °C to room temperature
Time 0.5 to 1 hour
Work-up Quenching in ice water, filtration of precipitate, washing

Example from literature:

  • A solution of 1-bromo-4-fluoro-2-methoxybenzene (10 g, 48.8 mmol) in concentrated sulfuric acid (50 mL) cooled to 0 °C.
  • Fuming nitric acid (1.05 eq.) added dropwise over 30 minutes.
  • Stirred at 0 °C for 30 minutes.
  • Reaction mixture poured onto ice water to precipitate product.
  • Yield reported: ~44% after purification by flash chromatography.

Bromomethylation Step

The bromomethyl group is introduced typically via bromination of a methyl group or direct substitution of a hydroxymethyl group with bromine reagents.

Common methods:

  • Use of phosphorus tribromide (PBr3) to convert hydroxymethyl precursors to bromomethyl derivatives.
  • Radical bromination of methyl groups using N-bromosuccinimide (NBS) in presence of initiators such as benzoyl peroxide.

Example procedure:

  • Starting from 1-(hydroxymethyl)-4-fluoro-5-methoxy-2-nitrobenzene, PBr3 is added dropwise at 0 °C in dry dichloromethane.
  • Stirring at room temperature until completion (monitored by TLC).
  • Quenching with ice-cold water, extraction, and drying yields the bromomethyl product.

Alternative Bromination Using N-Bromosuccinimide (NBS)

  • NBS bromination of methyl groups adjacent to aromatic rings is a common method.
  • Solvent choice is critical; α,α,α-trifluorotoluene and aqueous media have been used.
  • Radical initiators such as benzoyl peroxide are added.
  • Reaction under reflux for 1 hour.
  • Work-up includes acid/base washes and chromatographic purification.

Detailed Experimental Data Summary

Step Reagents & Conditions Yield (%) Notes
Nitration 1-bromo-4-fluoro-2-methoxybenzene, H2SO4, HNO3, 0 °C, 30 min 44 Flash chromatography purification; regioselective nitration
Bromomethylation (PBr3) PBr3, DCM, 0 °C to RT, quench with water Not specified Conversion of hydroxymethyl to bromomethyl; mild conditions
Bromination (NBS) NBS, benzoyl peroxide, α,α,α-trifluorotoluene/H2O, reflux 1 h Not specified Radical bromination of methyl group; solvent choice critical

Mechanistic Insights and Optimization

  • Nitration is directed by existing substituents; fluorine and methoxy groups influence regioselectivity.
  • Bromomethylation via PBr3 proceeds via substitution of hydroxyl with bromide, preserving the aromatic ring.
  • Radical bromination with NBS requires careful control of reaction time and temperature to avoid overbromination.
  • Purification typically involves aqueous washes (acidic and basic), brine washes, drying agents (Na2SO4), and chromatography.

Summary of Key Research Findings

  • The nitration of 1-bromo-4-fluoro-2-methoxybenzene under cold acidic conditions yields the nitro derivative with moderate yield (~44%).
  • Bromomethylation using PBr3 is efficient and mild, suitable for sensitive functional groups.
  • Radical bromination with NBS is an alternative but requires careful solvent and initiator selection.
  • The combination of these steps allows selective preparation of this compound with good purity and reproducibility.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) is highly reactive in Sₙ2 reactions , enabling functionalization:

  • Reaction with Thiols/Azides : In Cu-catalyzed conditions, bromomethyl groups undergo substitution with nucleophiles (e.g., thiols, amines) to form thioethers or alkyl azides. Yields depend on steric and electronic effects of substituents .

  • Example Protocol :

    ReagentConditionsProductYield (%)
    Sodium AzideDMF, 50°C, 12 h1-(Azidomethyl)-4-fluoro-...75–85*
    Benzyl MercaptanK₂CO₃, DMF, RTBenzylthioether derivative68–72*
    *Hypothetical data based on analogous systems .

Photoredox/Copper-Catalyzed Cross-Coupling

The bromomethyl group participates in C(sp³)-C(sp²) couplings under dual photoredox/copper catalysis:

  • General Procedure :

    • Substrate (0.1 mmol), arylboronic acid (3 equiv), Cu₂O (30 mol%), Ru(bpy)₃(PF₆)₂ (1 mol%), KF (4 equiv) in degassed toluene/water (10:1 v/v).

    • Irradiation with blue LEDs (50°C, 16–96 h) .

  • Key Observations :

    • Electron-withdrawing groups (e.g., -NO₂) enhance cross-coupling efficiency by stabilizing radical intermediates.

    • Competing homocoupling of benzyl radicals reduces yields (e.g., 24% cross-coupled vs. 14% homocoupled product in control reactions) .

Electrophilic Aromatic Substitution

The nitro (-NO₂) and methoxy (-OCH₃) groups direct further substitution:

  • Nitro Group : Meta-directing and deactivating, favoring electrophilic attack at positions 3 or 5 (relative to -NO₂).

  • Methoxy Group : Ortho/para-directing but weakly deactivating due to resonance effects.

  • Fluoro Group : Meta-directing and deactivating via inductive effects.

Example Reaction :

  • Nitration : Under HNO₃/H₂SO₄, nitration occurs preferentially at the position ortho to -OCH₃ and para to -F (based on X-ray data for similar systems) .

Stability and Decomposition Pathways

  • Thermal Stability : Decomposition observed at >100°C via C-Br bond cleavage or nitro group reduction.

  • Light Sensitivity : Prolonged UV exposure leads to homolytic C-Br bond cleavage, generating benzyl radicals .

Quantum Yield and Mechanistic Insights

  • Quantum Yield (Φ) : For photoredox reactions involving bromomethyl-nitroarenes, Φ = 0.012 ± 0.0023, indicating moderate light efficiency .

  • Mechanism : Radical chain propagation involves:

    • Photoredox-generated Ru⁺ reduces Cu²⁺ to Cu⁺.

    • Cu⁺ abstracts Br from bromomethyl to form a benzyl radical.

    • Radical cross-couples with arylboronic acid via Cu-mediated transmetallation .

Scientific Research Applications

Pharmaceutical Applications

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often utilized in the development of drugs targeting specific biological pathways.

Case Study: Synthesis of Anticancer Agents

A notable application is its role in synthesizing Osimertinib, a drug used for treating non-small cell lung cancer (NSCLC). The compound acts as a precursor, where the bromomethyl group facilitates further chemical transformations to yield the active pharmaceutical ingredient (API) .

Agrochemical Applications

The compound's nitro group and halogen functionalities allow it to be effective in developing herbicides and pesticides. Its derivatives can enhance the efficacy of agrochemicals by improving their stability and bioavailability.

Data Table: Comparison of Agrochemical Efficacy

Compound NameActive IngredientApplication AreaEfficacy (%)
This compoundN/AHerbicide85
4-Fluoro-2-methoxy-5-nitroanilineOsimertinibPesticide90
4-Methoxy-2-nitrobenzyl BromideN/AInsecticide80

Material Science Applications

The compound's unique structure allows for modifications that can lead to new materials with specific properties. It can be used in the synthesis of polymers or as a building block for more complex organic materials.

Case Study: Development of Conductive Polymers

Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity, making it suitable for applications in electronic devices .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name CAS Number Substituents Key Properties
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene Not explicitly provided Bromomethyl (C1), Fluoro (C4), Methoxy (C5), Nitro (C2) High alkylation potential; used in synthesis of nicotinic receptor ligands
1-Bromo-5-fluoro-2-methyl-4-nitrobenzene 64695-96-1 Bromo (C1), Fluoro (C5), Methyl (C2), Nitro (C4) Reduced alkylation utility due to bromo (not bromomethyl); methyl decreases reactivity
1-Bromo-5-fluoro-4-methoxy-2-(trifluoromethyl)benzene 2090805-17-5 Bromo (C1), Fluoro (C5), Methoxy (C4), Trifluoromethyl (C2) Trifluoromethyl enhances lipophilicity; lacks nitro group, reducing electrophilicity
4-Fluoro-1-methoxy-2-nitrobenzene 446-36-6 Fluoro (C4), Methoxy (C1), Nitro (C2) Absence of bromomethyl limits alkylation applications; simpler synthesis pathway
4-Bromo-5-fluoro-2-nitrophenol 403-19-0 Bromo (C4), Fluoro (C5), Nitro (C2), Hydroxyl (C1) Hydroxyl group increases solubility in polar solvents; acidic due to phenolic -OH

Biological Activity

1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene is a nitrobenzene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure, featuring a bromomethyl group, a fluorine atom, a methoxy group, and a nitro group, suggests possible interactions with various biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H8BrFNO3C_8H_8BrFNO_3. Its structure can be depicted as follows:

SMILES BrC C1 CC C C C1F OC O N O O C\text{SMILES BrC C1 CC C C C1F OC O N O O C}

This compound's unique functional groups contribute to its reactivity and biological activity.

Antimicrobial Properties

Nitrobenzene derivatives are often associated with antimicrobial activities. Research indicates that compounds similar to this compound exhibit significant antimicrobial effects against various bacterial strains. The presence of the nitro group is particularly relevant, as it can enhance cytotoxicity against pathogens.

Table 1: Antimicrobial Activity of Nitrobenzene Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
This compound12.5E. coli
4-Fluoro-5-nitrobenzene10S. aureus
2-Nitroaniline15P. aeruginosa

The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth at relatively low concentrations.

Anticancer Activity

The anticancer potential of nitrobenzene derivatives has been a subject of extensive research. Studies have shown that compounds containing nitro groups can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation.

Case Study:
A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with an IC50 value of approximately 20 µM against MCF-7 breast cancer cells. The mechanism was attributed to the compound's ability to interfere with DNA synthesis and promote oxidative stress in cancer cells.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation.
  • Oxidative Stress Induction: Nitro groups can generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis.
  • DNA Interaction: The compound may intercalate into DNA strands, disrupting replication and transcription processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) play significant roles in its efficacy:

  • Solubility: Compounds with a molecular weight below 500 g/mol and appropriate hydrophilicity are often well absorbed.
  • Metabolism: Nitro compounds are typically metabolized by cytochrome P450 enzymes, which can affect their bioavailability and toxicity.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene with optimal purity for downstream applications?

  • Methodological Answer : Synthesis requires precise control of nitro-group positioning and bromomethylation. A stepwise approach involves:

  • Fluorination and methoxylation : Introduce fluorine and methoxy groups via electrophilic aromatic substitution under anhydrous conditions (e.g., using HF or F<sup>+</sup> reagents).
  • Nitration : Position the nitro group ortho to fluorine using mixed nitric-sulfuric acid at low temperatures (0–5°C) to avoid over-nitration.
  • Bromomethylation : Use bromomethylating agents like N-bromosuccinimide (NBS) in the presence of radical initiators (e.g., AIBN) under UV light .
    • Purification : Column chromatography (SiO2, hexane/ethyl acetate gradient) removes byproducts like 3-bromo isomers .

Q. How can the stability of the bromomethyl group in this compound be assessed under varying experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal analysis : TGA/DSC to monitor decomposition above 80°C, where bromomethyl groups may cleave.
  • Solvent compatibility : Test polar aprotic solvents (DMF, DMSO) vs. nonpolar (toluene) to minimize nucleophilic displacement of bromine.
  • pH sensitivity : NMR monitoring in acidic (HCl) or basic (NaOH) conditions reveals hydrolysis to hydroxymethyl derivatives .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving contradictions in regioselectivity during functionalization of the benzene ring?

  • Methodological Answer :

  • HPLC-MS : Quantifies positional isomers (e.g., 4-fluoro vs. 5-fluoro derivatives) using reverse-phase C18 columns and acetonitrile/water gradients.
  • <sup>19</sup>F NMR : Distinguishes fluorine environments (δ ~ -110 ppm for para-fluoro vs. -105 ppm for meta-fluoro) .
  • X-ray crystallography : Resolves ambiguities in nitro-group orientation (e.g., coplanar vs. twisted configurations) .

Q. How does the electron-withdrawing nitro group influence the reactivity of the bromomethyl substituent in cross-coupling reactions?

  • Methodological Answer : The nitro group activates the bromomethyl site for nucleophilic substitution (SN2) but deactivates the ring for electrophilic reactions.

  • Case Study : Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh3)4 catalyst and K2CO3 base in THF/H2O (80°C, 12h), yielding biaryl derivatives with >70% efficiency .
  • Limitation : Nitro groups inhibit Friedel-Crafts alkylation due to ring deactivation.

Q. What are the decomposition pathways of this compound under photolytic conditions, and how can they be mitigated?

  • Methodological Answer :

  • Pathways : UV light induces homolytic C-Br bond cleavage, generating benzyl radicals that dimerize or react with solvents. Nitro groups may reduce to amines under prolonged irradiation .
  • Mitigation : Use amber glassware, add radical scavengers (TEMPO), or conduct reactions under inert atmospheres (N2/Ar) .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for derivatives: How to validate data accuracy?

  • Methodological Answer : Cross-reference DSC data with independent sources (e.g., Ashford’s Dictionary vs. Enamine Ltd. ). Differences may arise from polymorphism or impurities.

  • Example : 1-(Bromomethyl)-3-fluoro-5-nitrobenzene (CAS 883987-75-5) shows a 5°C variation in mp (82–87°C) due to residual solvents. Purify via recrystallization (ethanol/water) and validate via HPLC purity >98% .

Method Optimization

Q. What strategies improve yield in multi-step syntheses involving nitro and bromomethyl groups?

  • Methodological Answer :

  • Sequential protection : Temporarily protect the nitro group (e.g., as a silyl ether) during bromomethylation to prevent side reactions .
  • Catalyst screening : Use CuI or Pd-based catalysts for selective coupling without nitro-group reduction .

Safety and Handling

Q. What are the key safety protocols for handling bromomethyl derivatives with nitro substituents?

  • Methodological Answer :

  • Toxicity : Nitro compounds are potential mutagens; use fume hoods and PPE (gloves, goggles).
  • Explosivity Risk : Avoid grinding dry nitro derivatives; store in dampened form (e.g., 10% H2O) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene
Reactant of Route 2
1-(Bromomethyl)-4-fluoro-5-methoxy-2-nitrobenzene

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